molecular formula C13H15N3OS B2911205 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone CAS No. 2034420-54-5

2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone

Cat. No.: B2911205
CAS No.: 2034420-54-5
M. Wt: 261.34
InChI Key: OQVPQZMBXNRWDW-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone typically involves the reaction of benzimidazole derivatives with thiomorpholine and ethanone. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalytic systems and environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzimidazole derivatives, sulfoxides, sulfones, and amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone is unique due to its combination of the benzimidazole core with the thiomorpholine and ethanone groups. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(15-5-7-18-8-6-15)9-16-10-14-11-3-1-2-4-12(11)16/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVPQZMBXNRWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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